molecular formula C9H17Cl2N5 B1433510 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride CAS No. 1803567-55-6

3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride

Cat. No.: B1433510
CAS No.: 1803567-55-6
M. Wt: 266.17 g/mol
InChI Key: LIZUSYZIYQOWPV-UHFFFAOYSA-N
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Description

“3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride” is a chemical compound with the molecular formula C9H17Cl2N5 . It is used for research purposes .

It is stored at room temperature . The specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : Research on related compounds has demonstrated their potential in antimicrobial activities. For instance, the synthesis and evaluation of certain pyrazoline and pyrazole derivatives, including triazolo[4,3-a]pyrazine structures, have shown significant antibacterial and antifungal activities (Hassan, 2013).

  • Cardiovascular Applications : Compounds with a structure similar to 3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine have been found to exhibit coronary vasodilating and antihypertensive activities, indicating potential uses in treating cardiovascular diseases (Sato et al., 1980).

  • Antimicrobial Evaluations : Various triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties, showing potency against different microbial strains (Prakash et al., 2011).

  • P2X7 Antagonism in Depression and Epilepsy Models : A study focused on methyl-substituted triazolopyrazine derivatives, similar in structure to the compound , showed these compounds to be potent P2X7 antagonists, indicating potential applications in the study and treatment of depression and epilepsy (Rudolph et al., 2015).

Synthesis Techniques

  • Synthetic Methodologies : Research has been conducted on the synthesis of various derivatives of triazolopyrazines, offering insights into the methodologies that could potentially be applied to the synthesis of the compound (Elotmani et al., 2002).

  • Crystal Structure and Spectroscopic Characterization : The crystal structure and spectroscopic analysis of certain triazolopyrazine derivatives have been studied, which can provide a basis for understanding the physical and chemical properties of similar compounds (Lahmidi et al., 2019).

Safety and Hazards

The safety information indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements are not available in the retrieved resources .

Biochemical Analysis

Biochemical Properties

3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound’s interaction with c-Met kinase suggests its potential as an anti-cancer agent, as c-Met is often overexpressed in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its inhibition of c-Met kinase disrupts downstream signaling pathways, leading to alterations in gene expression and cellular behavior . This mechanism of action highlights its potential as a targeted therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct it to particular compartments or organelles, impacting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5.2ClH/c1-7-11-12-9-6-13(2-3-14(7)9)8-4-10-5-8;;/h8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUSYZIYQOWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCN(C2)C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Reactant of Route 3
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Reactant of Route 4
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Reactant of Route 5
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Reactant of Route 6
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride

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